3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
CAS No.: 1005266-46-5
Cat. No.: VC4152095
Molecular Formula: C25H22N2O4
Molecular Weight: 414.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005266-46-5 |
|---|---|
| Molecular Formula | C25H22N2O4 |
| Molecular Weight | 414.461 |
| IUPAC Name | 3-(4-methoxyphenyl)-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C25H22N2O4/c1-16-7-6-10-19(15-16)26-24(28)21-22(17-11-13-20(30-2)14-12-17)27(31-23(21)25(26)29)18-8-4-3-5-9-18/h3-15,21-23H,1-2H3 |
| Standard InChI Key | KKYZGWYOTCYEST-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Introduction
3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the class of dihydropyrroloisoxazoles. This compound features a unique bicyclic structure that incorporates both a pyrrole and an isoxazole ring, contributing to its diverse chemical properties and potential biological activities. The presence of multiple aromatic substituents, such as the 4-methoxyphenyl and m-tolyl groups, enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. Common methods include the use of solvents such as ethanol or dimethylformamide and catalysts like p-toluenesulfonic acid. Reaction conditions such as temperature and pressure are critical for optimizing yield and purity.
| Synthesis Step | Description |
|---|---|
| Solvent Selection | Ethanol or dimethylformamide |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Conditions | Temperature and pressure control |
Chemical Reactivity
The chemical reactivity of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can be attributed to its functional groups. Key reactions include those typical for heterocycles, often conducted under controlled conditions to prevent degradation or undesired side reactions.
| Reaction Type | Description |
|---|---|
| Heterocyclic Reactions | Controlled conditions to prevent degradation |
Biological Activity
Research indicates that compounds related to 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibit significant biological activities. These include potential applications in medicinal chemistry, where modifications on the phenyl rings can significantly affect the binding affinity and selectivity towards target biomolecules.
| Biological Activity | Description |
|---|---|
| Medicinal Chemistry Applications | Potential for drug development |
| Binding Affinity and Selectivity | Influenced by phenyl ring modifications |
Comparison with Similar Compounds
A comparison with similar compounds highlights the uniqueness of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione. For instance, compounds like 3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole exhibit anticancer properties, while 5-(4-methoxyphenyl)-2-phenyldihydro[3,4-d]isoxazole shows antimicrobial activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole | Contains dichlorophenyl group | Anticancer |
| 5-(4-methoxyphenyl)-2-phenyldihydro[3,4-d]isoxazole | Lacks m-tolyl substitution | Antimicrobial |
| 2-phenyldihydro[3,4-d]isoxazole derivatives | Simplified structure | Moderate activity |
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